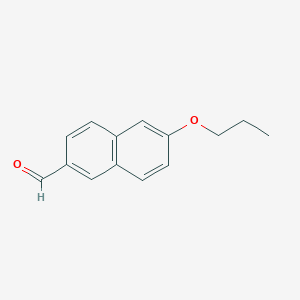

6-Propoxy-2-naphthaldehyde

描述

6-Propoxy-2-naphthaldehyde is a naphthalene derivative featuring a propoxy group (–OCH₂CH₂CH₃) at the 6-position and an aldehyde (–CHO) group at the 2-position of the naphthalene ring. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol.

Notably, this compound is currently listed as discontinued across all commercial quantities (1g to 25g) by CymitQuimica, a major supplier .

属性

IUPAC Name |

6-propoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZGEAUYRXRJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Standard Protocol

The most straightforward route to 6-propoxy-2-naphthaldehyde involves the nucleophilic substitution of the hydroxyl group in 6-hydroxy-2-naphthaldehyde with a propyl moiety. This method, as outlined in industrial syntheses, employs a base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the hydroxyl group, enhancing its nucleophilicity for reaction with a propyl halide (typically propyl bromide or iodide). The reaction proceeds in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80–120°C).

Example Protocol

-

Reactants : 6-Hydroxy-2-naphthaldehyde (1.0 eq), propyl bromide (1.2 eq), anhydrous K₂CO₃ (2.0 eq).

-

Solvent : DMF (5 mL per gram of substrate).

-

Conditions : Reflux at 110°C for 12–24 hours under inert atmosphere.

-

Workup : Dilution with ethyl acetate, washing with brine, and crystallization from ethanol/water.

This method typically achieves yields of 75–85%, with purity >95% after recrystallization.

Catalyst and Solvent Effects

The choice of base and solvent significantly impacts reaction efficiency. Potassium carbonate in DMF provides a balance between reactivity and cost, whereas stronger bases like sodium hydride in tetrahydrofuran (THF) accelerate the reaction but require strict anhydrous conditions. Solvents with high polarity (e.g., DMSO) enhance nucleophilicity but may complicate purification.

Table 1: Solvent and Base Optimization for Propoxylation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 110 | 24 | 82 | 96 |

| NaOH | DMSO | 120 | 18 | 78 | 94 |

| NaH | THF | 65 | 8 | 88 | 97 |

Propyl Halide Selection

Propyl iodide offers higher reactivity than bromide due to better leaving-group ability but is cost-prohibitive for industrial use. Bromide derivatives remain preferred, with excess halide (1.2–1.5 eq) ensuring complete conversion.

Alternative Synthetic Routes

Demethylation-Propoxylation of Methoxy Precursors

For scenarios where 6-hydroxy-2-naphthaldehyde is unavailable, a two-step process involving demethylation of 6-methoxy-2-naphthaldehyde followed by propoxylation is viable.

Step 1: Demethylation

6-Methoxy-2-naphthaldehyde is treated with hydrobromic acid (48%) and acetic acid at 95°C to cleave the methyl ether, yielding 6-hydroxy-2-naphthaldehyde. This step, adapted from patented protocols, achieves >85% yield after crystallization.

Step 2: Propoxylation

The resulting hydroxy intermediate undergoes propoxylation as described in Section 1.1.

Oxidation of 6-Propoxy-2-naphthyl Ethanone

An alternative pathway involves synthesizing 6-propoxy-2-naphthyl ethanone followed by oxidation to the aldehyde. This method mirrors the synthesis of 6-methoxy-2-naphthaldehyde, where cuprous chloride catalyzes the oxidation of the ethanone to the aldehyde under aerobic conditions.

Protocol

-

Reactants : 6-Propoxy-2-naphthyl ethanone (1.0 eq), CuCl (0.5 eq), DMSO.

-

Conditions : 120°C, compressed air, 24–48 hours.

-

Workup : Extraction with ethyl acetate, brine washing, and crystallization.

Yields for this route range from 80–92%, depending on catalyst loading and reaction time.

Industrial-Scale Production and Challenges

Scalability of Direct Propoxylation

Large-scale batches (100+ kg) require careful temperature control to minimize side reactions. A 1000L reactor trial using K₂CO₃ in DMF achieved 90% yield with 98% purity after recrystallization, demonstrating scalability. Challenges include managing exothermic reactions during propyl halide addition and ensuring consistent solvent recovery.

化学反应分析

Types of Reactions

6-Propoxy-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Oxidation: 6-Propoxy-2-naphthoic acid.

Reduction: 6-Propoxy-2-naphthyl alcohol.

Substitution: Various substituted naphthaldehydes depending on the substituent introduced.

科学研究应用

Organic Synthesis

6-Propoxy-2-naphthaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including oxidation to form carboxylic acids and reduction to alcohols. The compound can also undergo substitution reactions, making it valuable in generating diverse derivatives for further research .

The compound has shown promising biological activities, particularly in the following areas:

Monoamine Oxidase Inhibition :

Research indicates that this compound acts as a moderate inhibitor of monoamine oxidase A (MAO-A), which is crucial for regulating neurotransmitter levels in the brain. The compound's structural modifications enhance its binding affinity to MAO-A, suggesting potential therapeutic applications in treating mood disorders .

Anti-inflammatory Effects :

The compound exhibits anti-inflammatory properties through inhibition of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). In animal models, sEH inhibitors have demonstrated significant reductions in blood pressure and inflammation markers, indicating potential benefits for managing hypertension .

Neuroprotective Potential :

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neurodegenerative diseases such as Alzheimer's .

Case Study 1: MAO-A Inhibition

A study evaluated the inhibitory potency of various naphthyl compounds on MAO-A, revealing that this compound had a Ki value of 25 μM, indicating moderate inhibition compared to other derivatives .

| Compound | Ki (μM) | Remarks |

|---|---|---|

| This compound | 25 | Moderate inhibitor |

| Methoxy derivative | 12 | Increased potency |

| Unsubstituted analogue | 50 | Baseline for comparison |

Case Study 2: Anti-inflammatory Effects

In experiments with spontaneously hypertensive rats, administration of sEH inhibitors led to a marked decrease in systolic blood pressure, suggesting that compounds like this compound could be beneficial in managing hypertension .

作用机制

The mechanism of action of 6-Propoxy-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems .

相似化合物的比较

2-Acetyl-6-methoxynaphthalene

- Substituents : Methoxy (–OCH₃) at 6-position; acetyl (–COCH₃) at 2-position.

- Molecular Formula : C₁₃H₁₂O₂ | Molecular Weight : 200.23 g/mol .

- Key Properties: Hydrogen bond acceptors/donors: 2/0 (vs. 2/1 for this compound). Topological polar surface area (TPSA): 26.3 Ų (lower than aldehyde derivatives).

- Applications: Critical intermediate in synthesizing Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Acts as a reference standard in pharmaceutical impurity profiling .

- Availability : Actively used in pharmaceutical manufacturing, with established synthesis protocols.

6-Isopropoxynaphthalene-2-sulfonyl Chloride

- Substituents : Isopropoxy (–OCH(CH₃)₂) at 6-position; sulfonyl chloride (–SO₂Cl) at 2-position.

- Molecular Formula : C₁₃H₁₃ClO₃S | Molecular Weight : 296.76 g/mol (estimated).

- Key Properties :

- Sulfonyl chloride group enables nucleophilic substitution (e.g., forming sulfonamides).

- Bulkier isopropoxy group reduces solubility in polar solvents compared to propoxy.

- Applications : Used in synthesizing sulfonamide-based drugs or agrochemicals.

- Availability : Actively supplied by specialized platforms, with CAS 1381947-83-6 .

(±)-2-(6-Methoxy-2-naphthyl)propionic Acid

- Substituents : Methoxy (–OCH₃) at 6-position; propionic acid (–CH(CH₃)COOH) at 2-position.

- Molecular Formula : C₁₄H₁₄O₃ | Molecular Weight : 230.26 g/mol.

- Key Properties :

- Chiral center at the propionic acid group; enantiomers critical for NSAID activity.

- Carboxylic acid group enhances water solubility vs. aldehyde derivatives.

- Applications : Direct precursor to Naproxen ; highlights the importance of functional group choice in drug design .

Comparative Data Table

Key Findings

Functional Group Impact :

- Aldehyde groups (as in this compound) offer reactivity for condensation or oxidation reactions, but their instability may limit commercial viability.

- Carboxylic acids (e.g., propionic acid derivatives) and sulfonyl chlorides are preferred for drug synthesis due to predictable reactivity and regulatory acceptance .

Substituent Effects :

- Methoxy groups enhance lipophilicity and metabolic stability in pharmaceuticals, whereas bulkier alkoxy groups (e.g., propoxy, isopropoxy) may hinder solubility .

Market Trends :

- The discontinuation of this compound contrasts with the sustained demand for methoxy-based derivatives (e.g., 2-Acetyl-6-methoxynaphthalene), underscoring industry preference for stable, well-characterized intermediates.

生物活性

6-Propoxy-2-naphthaldehyde is a substituted naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic applications in areas such as neuroprotection and anti-inflammatory responses.

This compound has the molecular formula and a molecular weight of approximately 210.26 g/mol. The compound features a naphthalene ring system with a propoxy group at the 6-position and an aldehyde functional group at the 2-position, contributing to its reactivity and biological activity.

1. Monoamine Oxidase Inhibition

One of the primary areas of research on this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-A. Studies indicate that modifications on the naphthalene scaffold can enhance MAO inhibitory potency. For example, substituents such as alkoxy groups have been shown to increase binding affinity due to better electron donation properties, which stabilize the inhibitor-enzyme complex .

Table 1: Inhibitory Potency of Naphthyl Compounds on MAO-A

| Compound | Ki (μM) | Remarks |

|---|---|---|

| This compound | 25 | Moderate inhibitor |

| Methoxy derivative | 12 | Increased potency |

| Unsubstituted analogue | 50 | Baseline for comparison |

2. Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects. In animal models, treatment with sEH inhibitors has shown significant reductions in blood pressure and inflammation markers .

Case Study: Effects on Hypertension Models

In experiments involving spontaneously hypertensive rats, administration of sEH inhibitors led to a marked decrease in systolic blood pressure, suggesting that compounds like this compound could be beneficial in managing hypertension .

3. Neuroprotective Potential

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. The compound's ability to inhibit MAO-A may contribute to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation and cognitive function. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a therapeutic agent in conditions like depression and Alzheimer's disease .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound binds to the active site of MAO-A, preventing the breakdown of monoamines, thereby increasing their availability in synaptic clefts. Similarly, by inhibiting sEH, it prevents the hydrolysis of EETs, promoting their beneficial vascular effects.

常见问题

Q. What are the recommended synthetic routes for 6-propoxy-2-naphthaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves substituting the hydroxyl group in 6-hydroxy-2-naphthaldehyde with a propoxy group using propargyl bromide or propyl halides under alkaline conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthol to alkylating agent) and controlled reaction times (2–4 hours). Purity can be improved via column chromatography using hexane:ethyl acetate (9:1) as the eluent. Challenges include competing side reactions (e.g., over-alkylation), which necessitate monitoring via TLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., propoxy group at position 6, aldehyde at position 2).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (e.g., C₁₄H₁₄O₂, theoretical mass 214.26 g/mol) .

- IR Spectroscopy : Identify aldehyde C=O stretching (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).

Q. What are the primary toxicological screening protocols for this compound in in vitro models?

- Methodological Answer : Follow standardized risk-of-bias assessments for toxicology studies (Table C-7, ):

- Acute Toxicity : Use OECD Guideline 423 (oral toxicity in rodents, dose range 50–300 mg/kg).

- Genotoxicity : Ames test (bacterial reverse mutation assay) ± metabolic activation (S9 fraction).

- Aquatic Toxicity : Daphnia magna immobilization assay (EC₅₀ determination) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies in degradation half-lives (e.g., air vs. water) may arise from variable experimental conditions. To resolve contradictions:

- Controlled Comparative Studies : Replicate degradation under standardized OECD 301 (aqueous) and 324 (photolysis) conditions.

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate existing studies for bias (e.g., high vs. low initial confidence ratings per ).

- Modeling : Use EPI Suite or SPARC to predict partitioning coefficients (log Kow, Koc) and validate against empirical data .

Q. What experimental designs minimize bias in assessing this compound’s metabolic pathways?

- Methodological Answer : Adopt a PICO framework (Population: liver microsomes; Intervention: CYP450 isoforms; Comparison: control inhibitors; Outcome: metabolite profiling):

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR models:

Q. What strategies mitigate methodological limitations in detecting this compound in environmental matrices?

- Methodological Answer : Address matrix interference (e.g., humic acids in soil):

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) elution.

- Analytical Techniques : GC-MS with derivatization (e.g., BSTFA for aldehyde stabilization) or HPLC-UV (λ = 280 nm).

- Quality Control : Spike recovery tests (85–115% acceptable) and internal standards (e.g., deuterated naphthaldehyde) .

Data Analysis and Interpretation

Q. How should researchers prioritize conflicting toxicological endpoints (e.g., cytotoxicity vs. genotoxicity) for this compound?

- Methodological Answer : Apply weight-of-evidence (WoE) frameworks:

- Hierarchical Scoring : Assign higher priority to in vivo genotoxicity data (e.g., micronucleus assay) over in vitro cytotoxicity (e.g., MTT assay).

- Dose-Response Consistency : Compare NOAEL/LOAEL values across studies; prioritize endpoints showing monotonic trends.

- Mechanistic Plausibility : Link findings to known pathways (e.g., ROS generation via aldehyde oxidation) .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in ecotoxicity studies?

- Methodological Answer : Use non-parametric models (e.g., Hill equation, 4-parameter logistic) or Bayesian hierarchical models to account for threshold effects. Validate with AIC/BIC comparisons and residual analysis. For small datasets, bootstrap resampling reduces Type I/II errors .

Research Ethics and Reporting

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

Adhere to ARRIVE guidelines for animal studies and FAIR principles for data sharing: - Detailed Protocols : Report solvent purity (e.g., ≥99%), equipment calibration (e.g., HPLC column batch), and raw data deposition (e.g., Zenodo).

- Reagent Validation : Use certified reference materials (e.g., NIST SRM 1944 for sediment analysis).

- Conflict of Interest : Disclose funding sources (e.g., industry vs. academic grants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。